Norgnoscopine Hydrochloride
Description
Norgnoscopine Hydrochloride is a benzylisoquinoline alkaloid and a metabolite of Noscapine (Narcotine), a well-known antitussive agent. Its chemical structure is defined as [S-(R,S)]-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)isobenzofuranone Hydrochloride, with the molecular formula C₂₁H₂₂ClNO₇ and a molecular weight of 435.85 g/mol . It is supplied as a powder with a purity of ≥98% and is soluble in chloroform, dichloromethane, and DMSO. Storage requires protection from light and air, with recommended refrigeration at 2–8°C .
This compound is primarily used in research settings to study its pharmacokinetic and metabolic pathways, particularly as a derivative of Noscapine. Its antitussive properties are linked to its structural similarity to Noscapine, which acts as a cough suppressant by modulating opioid receptors in the central nervous system .
Properties
Molecular Formula |
C₂₁H₂₂ClNO₇ |
|---|---|
Molecular Weight |
435.85 |
Synonyms |
[S-(R*,S*)]-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)isobenzofuranone Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Noscapine (Narcotine)
- Molecular Formula: C₂₂H₂₃NO₇ (parent compound of Norgnoscopine) .
- Key Differences: Noscapine lacks the reduced methoxy group present in Norgnoscopine, which alters its metabolic stability and receptor binding affinity.
- Applications: Both are antitussives, but Noscapine has additional antimitotic properties explored in cancer research .
Nortropine Hydrochloride
- Molecular Formula: C₇H₁₃NO·ClH .
- Structural Features: A tropane alkaloid with a bicyclic structure, contrasting with Norgnoscopine’s benzylisoquinoline backbone.
- Applications: Primarily studied for interactions with neurotransmitter systems (e.g., acetylcholine), unlike Norgnoscopine’s antitussive focus .
Norglaucine Hydrochloride
- Molecular Formula: C₂₀H₂₄ClNO₄ .
- Key Differences : Contains a glaucine-derived structure with a distinct tetracyclic framework.
- Applications: Used as a reference standard in analytical chemistry, lacking direct therapeutic overlap with Norgnoscopine .
Pharmacological and Analytical Comparisons
Therapeutic Mechanisms
| Compound | Primary Mechanism | Therapeutic Use |
|---|---|---|
| Norgnoscopine HCl | Opioid receptor modulation | Antitussive |
| Noscapine | Tubulin binding & opioid modulation | Antitussive, Anticancer |
| Nortropine HCl | Acetylcholine interaction | Neuropharmacology research |
| Memantine HCl | NMDA receptor antagonism | Alzheimer’s therapy |
Physicochemical Properties
Analytical and Regulatory Profiles
- Purity Standards: Norgnoscopine HCl is analyzed via HPLC-DAD/ELSD and NMR for identity confirmation, similar to Norglaucine HCl .
- Regulatory Status: Norgnoscopine HCl is a research chemical without FDA approval, whereas Noscapine is recognized in pharmacopeias (e.g., Japanese Drug Name Database) .
Key Research Findings
- Metabolic Pathways: Norgnoscopine is a major metabolite of Noscapine, with studies showing reduced hepatotoxicity compared to its parent compound .
- Stability Challenges: Unlike Nicotinic Acid HCl, which is hygroscopic, Norgnoscopine degrades under prolonged light exposure, necessitating stringent storage protocols .
- Structural Optimization: The addition of a methoxy group in Norgnoscopine enhances its metabolic half-life relative to Noscapine, making it a candidate for sustained-release formulations .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Norgnoscopine Hydrochloride in laboratory settings?
- Methodology : Synthesis typically involves condensation reactions of precursor alkaloids followed by hydrochlorination. Purification is achieved via recrystallization using ethanol-water mixtures or column chromatography (silica gel, chloroform/methanol gradient). Purity validation requires HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) with ≥98% purity thresholds .
- Safety : Use fume hoods, nitrile gloves, and lab coats to handle intermediates. Monitor for residual solvents (e.g., ethyl acetate) via GC-MS .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry and proton environments.
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (amine-HCl) validate functional groups.
- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ matching theoretical mass (±1 Da).
Cross-validate with reference standards and XRD for crystalline structure .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months. Analyze degradation products monthly via HPLC.
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) for 48 hours.
- Data Interpretation : Degradation >5% under any condition warrants optimized packaging (e.g., amber vials, desiccants) .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound in preclinical models be resolved?
- Methodology :
- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to model AUC vs. dose discrepancies.
- Species-Specific Metabolism : Compare hepatic microsome assays (rat vs. human) for metabolite profiling (LC-QTOF-MS).
- Tissue Distribution : Radiolabeled (³H/¹⁴C) studies with autoradiography to clarify organ-specific accumulation .
- Example Table :
| Species | Half-life (h) | Cmax (ng/mL) | Major Metabolite |
|---|---|---|---|
| Rat | 2.5 ± 0.3 | 450 ± 30 | Nor-metabolite X |
| Human | 4.1 ± 0.5 | 220 ± 20 | Nor-metabolite Y |
Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound?
- Methodology :
- In Vitro Systems : Incubate with CYP450 isoforms (3A4, 2D6) and UGT enzymes. Monitor via LC-MS/MS.
- Isotope Tracing : Use ¹³C-labeled compounds to track carbon flux in hepatocyte cultures.
- Knockout Models : CRISPR-edited cell lines (e.g., CYP3A4⁻/⁻) to identify dominant metabolic routes .
Q. How can bioanalytical methods for this compound in biological matrices be optimized for sensitivity?
- Methodology :
- Sample Preparation : Solid-phase extraction (C18 cartridges) with 0.1% formic acid in methanol eluent.
- LC-MS/MS Parameters :
- Column: HILIC (2.1 × 50 mm, 1.7 µm).
- MRM transitions: m/z 320 → 152 (quantifier), 320 → 110 (qualifier).
- LLOQ: 0.1 ng/mL in plasma .
- Validation : Include matrix effects (hemolyzed/lipemic samples) and cross-species parallelism .
Key Considerations for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
